molecular formula C8H17N3O B2357259 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one CAS No. 1501593-74-3

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one

Cat. No. B2357259
M. Wt: 171.244
InChI Key: QEHUQVCNWYOKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a compound with the CAS Number: 1501593-74-3. It has a molecular weight of 171.24 and its IUPAC name is 3-(2-(dimethylamino)ethyl)-5-methylimidazolidin-4-one . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.24 . It is in liquid form and is stored at a temperature of -10 degrees .

Scientific Research Applications

Application in Stimuli-Responsive Polymersomes

  • Summary of Application: This compound is used in the synthesis of diblock copolymers of poly [2- (dimethylamino) ethyl methacrylate]- block -polystyrene (PDMAEMA- b- PS), which can assemble in aqueous solutions to form vesicles known as polymersomes. These polymersomes are being studied as potential drug delivery systems or nanoreactors .
  • Methods of Application: The copolymers were characterized using GPC, 1 H-NMR, and FTIR. The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
  • Results: The polymersomes showed pH and temperature-responsive properties, making them potentially useful for gene delivery and as nanoreactors .

Application in Heavy Metal Adsorption

  • Summary of Application: A sixteen-arm star-shaped polymer of s -POSS- (PDMAEMA) 16 was synthesized, which showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
  • Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS- (Br) 16) initiating 2- (dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
  • Results: The polymer could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .

Application in Amphiphilic Copolymers

  • Summary of Application: This compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2- (dimethylamino)ethyl methacrylate]. These copolymers are multi-stimuli-responsive and have potential applications in a wide range of fields .
  • Methods of Application: The preparation involves atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH 3 I). The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1 H NMR .
  • Results: It was found that under mild conditions (25 °C, 0.25 M NaOD concentration), qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA), meaning that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .

Application in Antibacterial Amphiphilic Copolymers

  • Summary of Application: Amphiphilic copolymers PDM1 and PDM2 have shown low adhesion of microorganisms and mode of action against Gram-positive and Gram-negative bacteria .
  • Methods of Application: The study was conducted using SEM .
  • Results: The copolymers showed effective antibacterial activity .

Application in pH and Temperature-Responsive Polymers

  • Summary of Application: A sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 was synthesized, which showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
  • Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating 2-(dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
  • Results: The polymer could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .

Application in Homopolymers

  • Summary of Application: Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) using 4,4’-azobis (4-cyanopentanoic acid) (V501) as a water-soluble azo initiator and 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent .
  • Methods of Application: The synthesis involved the use of a water-soluble azo initiator and a chain transfer agent .
  • Results: The resulting homopolymers have potential applications in various fields .

Safety And Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUQVCNWYOKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one

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